molecular formula C19H20N4O2S B11354803 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B11354803
M. Wt: 368.5 g/mol
InChI Key: AMACRDVEVWDOKA-UHFFFAOYSA-N
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Description

2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a dihydropyrimidine core

Preparation Methods

The synthesis of 2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, 4-METHYLPIPERIDIN-1-YL, through the reaction of piperidine with methylating agents.

    Attachment of the Sulfanyl Group: The piperidine derivative is then reacted with a sulfanyl group, often using thiol reagents under controlled conditions.

    Formation of the Dihydropyrimidine Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyrimidine core, which is achieved through condensation reactions involving urea or thiourea and appropriate aldehydes or ketones.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: It is used in the development of materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE include other dihydropyrimidine derivatives, such as:

  • 2-{[(4-Nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile
  • 4-(2-Methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • 2-{[(2-Ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H20N4O2S/c1-13-7-9-23(10-8-13)16(24)12-26-19-21-17(14-5-3-2-4-6-14)15(11-20)18(25)22-19/h2-6,13H,7-10,12H2,1H3,(H,21,22,25)

InChI Key

AMACRDVEVWDOKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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